2-(Aminomethyl)-4-fluorobenzonitrile
Description
2-(Aminomethyl)-4-fluorobenzonitrile (CAS: 368426-73-7) is a fluorinated aromatic compound with the molecular formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol . Structurally, it consists of a benzonitrile core substituted with an aminomethyl (-CH₂NH₂) group at the para position (C4) and a fluorine atom at the ortho position (C2). Its SMILES notation is C1=CC(=C(C=C1CN)F)C#N, and its InChI key is QREAXVRKRXUJKQ-UHFFFAOYSA-N . This compound is primarily utilized as a pharmaceutical intermediate due to its reactive amine group, which enables further functionalization, such as salt formation (e.g., hydrochloride, CAS: 849020-94-6) for improved solubility .
Properties
IUPAC Name |
2-(aminomethyl)-4-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H,5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWYHWSWQYQGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-fluorobenzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorobenzonitrile derivative is reacted with an aminomethylating agent under controlled conditions. The reaction often requires a base, such as potassium carbonate, and is conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-4-fluorobenzonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(Aminomethyl)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-fluorobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the fluorine atom can enhance the compound’s metabolic stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(Aminomethyl)-4-fluorobenzonitrile with five analogous fluorinated benzonitrile derivatives, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Position and Reactivity: The aminomethyl group in the target compound provides a primary amine for covalent modifications (e.g., amide coupling), whereas 4-Amino-2-fluoro-5-methylbenzonitrile contains a secondary amine and methyl group, reducing reactivity but increasing lipophilicity .
Electronic Effects: The trifluoromethyl group in 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile introduces strong electron-withdrawing effects, stabilizing the molecule against oxidative metabolism . The biphenyl structure in 2-Fluoro-4-(4-fluorophenyl)benzonitrile extends conjugation, useful in materials science for tuning electronic properties .
Applications: Compounds with methyl or trifluoromethyl groups (e.g., 859855-53-1, 1095188-12-7) are prioritized in drug discovery for improved pharmacokinetics. 4-[(2-Fluorophenyl)amino]benzonitrile’s aniline moiety enables π-π stacking interactions, making it suitable for optoelectronic applications .
Biological Activity
Overview
2-(Aminomethyl)-4-fluorobenzonitrile is an organic compound with the molecular formula C8H7FN2, featuring a benzene ring substituted with an aminomethyl group and a fluorine atom. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activity and applications in drug development.
The synthesis of 2-(Aminomethyl)-4-fluorobenzonitrile typically involves nucleophilic aromatic substitution (S_NAr) reactions. A common method includes reacting a fluorobenzonitrile derivative with an aminomethylating agent in the presence of a base like potassium carbonate, often using dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives with potentially enhanced biological activities.
The biological activity of 2-(Aminomethyl)-4-fluorobenzonitrile is largely attributed to its structural features. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological targets, while the fluorine atom enhances metabolic stability and binding affinity. These properties make it a valuable intermediate in synthesizing pharmaceuticals that target specific biological pathways.
Biological Activity
Research indicates that 2-(Aminomethyl)-4-fluorobenzonitrile may exhibit significant activity against various biological targets. Notably, it has been investigated for its potential as an inhibitor of protein farnesyltransferase (PFT), which is crucial in the treatment of malaria. Compounds similar to 2-(Aminomethyl)-4-fluorobenzonitrile have shown up to 145-fold selectivity for Plasmodium falciparum PFT inhibitors, demonstrating excellent in vitro activity with IC50 values below 1 nM .
In Vitro Studies
In vitro studies have demonstrated that derivatives of 2-(Aminomethyl)-4-fluorobenzonitrile can inhibit specific enzymes or receptors involved in disease pathways. For instance, compounds designed based on its structure have shown promising results in inhibiting PFT, highlighting its potential as a lead compound for antimalarial therapies .
Case Studies
Several studies have explored the biological implications of compounds related to 2-(Aminomethyl)-4-fluorobenzonitrile:
- Antimalarial Activity : A series of compounds derived from similar structures were tested for their ability to inhibit Plasmodium falciparum PFT. The most potent inhibitors exhibited significant reductions in parasite growth at low concentrations, indicating the therapeutic potential of these compounds .
- Receptor Interaction : Research on P2X7 receptors has shown that modifications to the aminomethyl group can enhance binding affinity and selectivity across different species. This suggests that 2-(Aminomethyl)-4-fluorobenzonitrile and its derivatives could be further investigated for their role in modulating receptor activity in neurological disorders .
Comparative Analysis
To better understand the uniqueness of 2-(Aminomethyl)-4-fluorobenzonitrile, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Aminomethyl)benzonitrile | Lacks fluorine; reduced reactivity | Limited applications |
| 4-Fluorobenzonitrile | Lacks aminomethyl group | Limited use in medicinal chemistry |
| 2-(Aminomethyl)-4-chlorobenzonitrile | Chlorine instead of fluorine | Different chemical properties |
The presence of both the aminomethyl and fluorine substituents in 2-(Aminomethyl)-4-fluorobenzonitrile confers distinct chemical and biological properties, making it a valuable candidate for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
